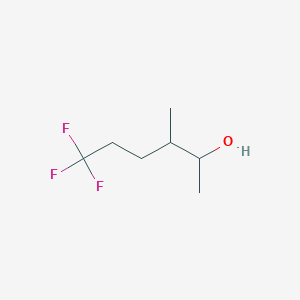

6,6,6-Trifluoro-3-methylhexan-2-ol

Description

Strategic Significance of Trifluoromethyl Groups in Contemporary Organic Synthesis

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal and agrochemical research. mdpi.combohrium.com The CF3 group's unique electronic properties and steric profile confer significant advantages upon parent compounds. wikipedia.org It is highly electronegative, often compared to chlorine, which can dramatically alter a molecule's acidity, basicity, and reactivity. wikipedia.org For instance, the presence of a trifluoromethyl group can lower the basicity of compounds like trifluoroethanol. wikipedia.org

In drug design, the trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups. wikipedia.org This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in increasing a drug's half-life and bioavailability. mdpi.comnih.gov The lipophilicity of a molecule can also be fine-tuned by the addition of a CF3 group, which can improve its ability to permeate biological membranes. mdpi.comnih.gov This strategic incorporation has been instrumental in the development of numerous successful pharmaceuticals. wikipedia.orgmdpi.com

The stability of the C-F bond makes the trifluoromethyl group exceptionally robust and resistant to chemical and thermal degradation, a valuable attribute for both biological applications and synthetic manipulations. mdpi.com Consequently, the development of novel methods for introducing the CF3 group into diverse molecular scaffolds remains an active and competitive area of synthetic chemistry research. wikipedia.orgnih.govcas.cn

Table 1: Key Properties Conferred by the Trifluoromethyl Group

| Property | Impact on Molecule | Reference |

|---|---|---|

| High Electronegativity | Alters acidity, basicity, and electronic interactions. | wikipedia.org |

| Metabolic Stability | Blocks oxidative metabolism, increasing drug half-life. | mdpi.comnih.gov |

| Lipophilicity | Modulates membrane permeability and bioavailability. | mdpi.comnih.gov |

| Bioisosterism | Acts as a replacement for methyl or chlorine groups to fine-tune biological activity. | wikipedia.org |

| Chemical Stability | Resistant to degradation under various chemical and thermal conditions. | mdpi.com |

Advanced Perspectives on Chiral Fluorinated Alcohols as Privileged Scaffolds

Chiral alcohols containing fluorine atoms, known as fluorinated alcohols, are considered "privileged scaffolds" in synthetic chemistry. This designation stems from their utility as versatile building blocks for constructing more complex, high-value chiral molecules, particularly for the pharmaceutical and agrochemical industries. nih.govnih.gov The combination of a stereogenic carbinol center and the unique properties of fluorine bestows these molecules with significant potential for creating new therapeutic agents and materials. mdpi.com

The synthesis of these chiral fluorinated alcohols with high enantiomeric and diastereomeric purity is a significant focus of research. nih.gov Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical reactions, have emerged as a powerful strategy. nih.govacs.org For example, alcohol dehydrogenases (ADHs) are frequently used for the asymmetric reduction of prochiral fluorinated ketones to produce the desired chiral alcohols with excellent enantioselectivity. nih.govelsevierpure.comdntb.gov.ua These biocatalytic approaches offer mild reaction conditions and high selectivity, making them an attractive alternative to traditional chemical methods. nih.govresearchgate.net

The development of cascade reactions, where multiple transformations occur in a single pot, further enhances the efficiency of synthesizing these valuable compounds. acs.org Integrating photocatalysis with biocatalysis in continuous flow systems represents a cutting-edge approach to producing optically pure trifluoromethylated alcohols, demonstrating the high demand and advanced state of this research area. elsevierpure.comdntb.gov.uaresearchgate.net

Structural and Stereochemical Challenges Associated with 6,6,6-Trifluoro-3-methylhexan-2-ol

The structure of This compound presents notable stereochemical challenges for synthetic chemists. The molecule possesses two adjacent stereocenters at the C2 and C3 positions, which means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The primary synthetic challenge lies in controlling both the relative and absolute stereochemistry of these two centers.

Diastereoselectivity: Controlling the relative configuration between the hydroxyl group at C2 and the methyl group at C3 is crucial. The formation of the C2-C3 bond or the reduction of a precursor ketone must proceed in a way that favors one diastereomer (syn or anti) over the other.

Enantioselectivity: Controlling the absolute configuration (R or S) at each of the two chiral centers is necessary to obtain a single, pure enantiomer.

The asymmetric synthesis of molecules with multiple adjacent stereocenters is a well-documented challenge in organic chemistry. nih.govnih.gov Strategies to address this often involve substrate-controlled or reagent-controlled methods. For instance, the asymmetric reduction of a precursor ketone, 6,6,6-trifluoro-3-methylhexan-2-one, would require a catalyst capable of discriminating between the diastereotopic faces of the carbonyl group to set the stereochemistry at C2, while also being influenced by the existing stereocenter at C3. nih.gov The development of such a highly selective process for this specific substrate would require considerable experimental investigation.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (2S,3S) |

| 2 | S | S | Enantiomer of (2R,3R) |

| 3 | R | S | Enantiomer of (2S,3R) |

| 4 | S | R | Enantiomer of (2R,3S) |

Synthesizing a single, desired stereoisomer of This compound necessitates a sophisticated, multi-step synthetic strategy that can precisely control the formation of each chiral center.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13F3O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

6,6,6-trifluoro-3-methylhexan-2-ol |

InChI |

InChI=1S/C7H13F3O/c1-5(6(2)11)3-4-7(8,9)10/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

HHERIGFQFXQNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(F)(F)F)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6,6 Trifluoro 3 Methylhexan 2 Ol

Comprehensive Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 6,6,6-Trifluoro-3-methylhexan-2-ol, several logical disconnections can be proposed, primarily revolving around the formation of the carbon-carbon bond adjacent to the alcohol and the installation of the stereocenters.

A primary disconnection strategy involves breaking the C-O bond, which points to the reduction of a ketone precursor. This leads to the key intermediate, 6,6,6-Trifluoro-3-methylhexan-2-one . This approach places the challenge on the asymmetric reduction of a prochiral trifluoromethyl ketone.

Another powerful retrosynthetic approach involves disconnecting the C2-C3 bond. This leads to two potential synthetic routes:

Route A : An organometallic addition of a propyl-containing nucleophile to a 2,2,2-trifluoroacetaldehyde derivative.

Route B : The addition of a trifluoromethyl nucleophile to 3-methylpentanal . This is a common strategy utilizing reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. youtube.commdpi.com

A further disconnection of the ketone precursor (6,6,6-Trifluoro-3-methylhexan-2-one) between the C3 and C4 positions suggests an acylation or alkylation strategy to join the propyl group to a smaller trifluoromethylated fragment. These disconnections form the basis for the strategic planning of the enantioselective and diastereoselective approaches discussed below. The construction of molecules with a trifluoromethyl group on a stereogenic carbon has been an area of intense research, with strategies often involving the initial synthesis of a chiral α-trifluoromethylated ketone followed by a diastereoselective reduction to furnish the desired alcohol. nih.govacs.org

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of complex chiral molecules. For this compound, which contains two stereocenters, both enantioselectivity and diastereoselectivity must be addressed.

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 6,6,6-Trifluoro-3-methylhexan-2-one. Several robust catalytic systems are available for this transformation.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (like borane-dimethyl sulfide (B99878) complex), is a foundational method for the enantioselective reduction of prochiral ketones. wordpress.comyoutube.com The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone's carbonyl group, creating a rigid, chair-like transition state that directs the hydride delivery to one specific face of the ketone. youtube.com This method is known for its high enantioselectivity, especially when there is a significant steric difference between the two substituents on the ketone. youtube.com

Another powerful technique is Noyori asymmetric hydrogenation, which typically uses a ruthenium catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP) and hydrogen gas. youtube.com This method is highly efficient, often requiring very low catalyst loadings, and is scalable, making it attractive for industrial applications. youtube.com

| Method | Catalyst System | Hydride Source | Typical Conditions | Expected Outcome for 6,6,6-Trifluoro-3-methylhexan-2-one |

| CBS Reduction | Chiral Oxazaborolidine (e.g., from (S)-Proline) | Borane (BH₃•SMe₂) | THF or CHCl₃, room temperature | High enantiomeric excess (>95% ee) of one enantiomer of the alcohol. wordpress.comresearchgate.net |

| Noyori Hydrogenation | [RuCl₂(BINAP)]₂/diamine | H₂ (gas) | Methanol or Ethanol, pressure | High enantiomeric excess and diastereomeric ratio. |

| Organocatalytic Reduction | Thiourea-amine catalysts | Hantzsch ester | Organic solvent (e.g., Toluene) | Good to excellent enantioselectivity. rsc.org |

This table presents expected outcomes based on documented reductions of analogous trifluoromethyl ketones.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as pseudoephedrine or a fluorinated oxazolidine (B1195125) (FOX), to a simple carboxylic acid. cyu.frharvard.edu For instance, propanoic acid could be converted to a chiral amide using pseudoephenamine, a practical alternative to the regulated pseudoephedrine. harvard.edu Diastereoselective alkylation of the enolate of this amide with a suitable electrophile (e.g., 1-bromo-3,3,3-trifluoropropane) would set one of the stereocenters. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid or aldehyde, which could then be converted to the target alcohol. The use of fluorinated chiral auxiliaries has been shown to provide excellent diastereoselectivities due to favorable electronic interactions that rigidify the reaction's transition state. cyu.fr

Illustrative Pathway using a Chiral Auxiliary:

Amide Formation: Reaction of a simple chiral auxiliary (e.g., (1R,2R)-pseudoephenamine) with 3-methylpentanoic acid to form a chiral amide.

Diastereoselective α-Hydroxylation: Formation of the amide enolate followed by reaction with an electrophilic oxygen source to install the hydroxyl group with high diastereoselectivity.

Trifluoromethylation: Conversion of the resulting acid to a ketone, followed by trifluoromethylation.

Auxiliary Cleavage: Reductive cleavage of the auxiliary to yield the enantiomerically enriched target alcohol.

The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. To achieve stereocontrol, either the carbonyl substrate, the organometallic reagent, or a catalyst must be chiral.

One strategy involves the addition of a trifluoromethyl nucleophile to 3-methylpentanal. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of nucleophilic CF₃. youtube.commdpi.com In the presence of a catalytic amount of a fluoride (B91410) source and a chiral ligand or catalyst, TMSCF₃ can add enantioselectively to the aldehyde. Cinchona alkaloids have been successfully employed as catalysts for the asymmetric trifluoromethylation of ketones. acs.org

Alternatively, one could perform an asymmetric addition of an organometallic reagent, such as propylmagnesium bromide, to 4,4,4-trifluoro-3-methylbutanal. The development of chiral ligands that can effectively control the stereochemical outcome of Grignard additions to challenging ketone substrates has expanded the scope of this method, allowing for the modular construction of diverse chiral tertiary alcohols. nih.gov

| Reagents | Catalyst/Ligand | Key Transformation | Stereocontrol |

| 3-Methylpentanal + TMSCF₃ | Chiral Cinchona Alkaloid derivative | Nucleophilic trifluoromethylation | Catalyst-controlled enantioselective addition to the aldehyde. acs.org |

| 4,4,4-Trifluorobutan-2-one + Propylmagnesium bromide | Chiral Biaryl Ligand (e.g., derived from 1,2-DACH) | Nucleophilic addition of Grignard reagent | Ligand-controlled enantioselective addition to the ketone. nih.gov |

This table outlines potential strategies based on established asymmetric organometallic additions.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, ketoreductases (KREDs) are particularly suitable. These NADPH-dependent enzymes catalyze the reduction of prochiral ketones to chiral alcohols, often with near-perfect enantiomeric excess (>99% ee). nih.gov A library of KREDs can be screened to find an enzyme that reduces 6,6,6-Trifluoro-3-methylhexan-2-one to either the (R)- or (S)-alcohol with high selectivity. The development of self-sufficient heterogeneous biocatalysts, where the enzyme and the NADPH cofactor are co-immobilized, allows for easier product separation and catalyst recycling, enhancing the process's efficiency. nih.gov

Aldolases are another class of enzymes that form C-C bonds. escholarship.org While less direct, a potential chemoenzymatic route could involve an aldolase-catalyzed reaction between a trifluoromethylated donor and an aldehyde acceptor to construct the carbon backbone, followed by further enzymatic or chemical transformations to reach the final product.

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. A potential cascade strategy for this compound could begin with the nickel-catalyzed asymmetric reductive cross-coupling of an acyl chloride (e.g., 3-methylpentanoyl chloride) with a trifluoromethyl source. nih.govacs.org This would generate the chiral trifluoromethyl ketone intermediate in situ. Without isolation, a reducing agent could then be added to perform a diastereoselective reduction of the ketone, yielding the desired alcohol in a one-pot fashion. nih.gov Such sequences have been shown to proceed with excellent stereochemical control and functional group compatibility. acs.org

Multicomponent reactions, where three or more starting materials are combined in a single step, could also be envisioned. For example, an organocatalytic three-component reaction could potentially assemble the main framework, although specific examples for this target are not yet established. wordpress.com

Development of Novel Reagents and Catalytic Systems for Trifluoromethyl Alcohol Synthesis

The synthesis of trifluoromethylated alcohols, such as this compound, has been significantly advanced by the development of novel reagents and sophisticated catalytic systems. These methodologies provide efficient and selective pathways for the introduction of the trifluoromethyl (CF₃) group, a moiety of great interest due to its ability to enhance the pharmaceutical properties of molecules. nih.govprinceton.edu

Historically, the direct trifluoromethylation of carbonyl compounds has been a primary strategy. A foundational method involves the use of (Trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, which acts as a nucleophilic CF₃ source for aldehydes and ketones. organic-chemistry.orgwordpress.com This reaction is typically induced by a fluoride ion source. organic-chemistry.org For the synthesis of a secondary alcohol like this compound, this would involve the reaction of TMSCF₃ with 3-methylhexan-2-one. Research has shown that such reactions can proceed smoothly in the presence of a catalyst or even without a base catalyst under specific conditions, for instance using molecular sieves in DMSO. organic-chemistry.org

Recent progress has expanded the toolkit available to chemists, moving beyond stoichiometric reagents to catalytic systems that are more efficient and versatile. These can be broadly categorized into organocatalytic, metal-catalyzed, and photocatalytic systems.

Organocatalysis has emerged as a powerful, metal-free approach. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have been successfully employed in the diastereo- and enantioselective aldol (B89426) reaction between trifluoromethyl ketones and various nucleophiles to produce chiral tertiary trifluoromethyl carbinols. nih.govacs.orgacs.org These catalysts work by activating both the nucleophile and the electrophile through hydrogen bonding and basic moieties. acs.org While often applied to tertiary alcohol synthesis, the principles can be extended to secondary alcohols. For instance, an acridinium (B8443388) salt has been shown to catalyze a transition metal-free β-hydroxytrifluoromethylation of unactivated alkenes using CF₃SO₂Na as the trifluoromethyl source, a method that is scalable and compatible with numerous functional groups. organic-chemistry.org

Metal-based catalysis offers a wide array of options. Copper-catalyzed systems are prominent for mediating the cross-coupling of electrophiles with nucleophilic trifluoromethylating reagents. chinesechemsoc.org For example, an efficient copper-catalyzed aldol reaction between vinyl azides and trifluoromethyl ketones yields trifluoromethylated compounds under mild conditions. organic-chemistry.org Nickel catalysis has also been instrumental, particularly in asymmetric synthesis. A Ni-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce α-trifluoromethylated ketones, which can then be reduced in a one-pot reaction to furnish alcohols with a β-CF₃-substituted stereocenter with excellent diastereoselectivity. organic-chemistry.org

Photoredox catalysis represents a modern frontier, utilizing visible light to initiate radical-based transformations under mild conditions. nih.gov This approach has enabled the deoxytrifluoromethylation of alcohols, a transformation where an alcohol is activated and subsequently converted to a C(sp³)–CF₃ bond. nih.govacs.org One reported system uses a copper metallaphotoredox catalyst to activate alcohols in situ with benzoxazolium salts, leading to the formation of the trifluoromethylated product. nih.govacs.org Another photocatalytic strategy involves the generation of an α-hydroxytrifluoroethyl radical, which can then couple with aryl bromides. organic-chemistry.org

The development of new electrophilic trifluoromethylating reagents has also been crucial. Reagents like the Umemoto and Togni reagents are widely used for the trifluoromethylation of a broad range of nucleophiles. chinesechemsoc.orgbeilstein-journals.org These reagents have enabled reactions under milder conditions compared to older methods. beilstein-journals.org

| Catalytic System | Reagent/Catalyst Example | Description | Potential Application for this compound Synthesis |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF₃) | A well-established nucleophilic CF₃ source for carbonyl compounds. organic-chemistry.orgwordpress.com | Reaction with 3-methylhexan-2-one. |

| Organocatalysis | Bifunctional Thioureas/Squaramides | Catalyzes asymmetric aldol reactions to form chiral trifluoromethylated alcohols. nih.govacs.org | Asymmetric synthesis from a trifluoromethyl ketone and an appropriate nucleophile. |

| Metal Catalysis (Copper) | Cu-based catalysts | Mediate cross-coupling and aldol-type reactions to introduce the CF₃ group. organic-chemistry.orgchinesechemsoc.org | Aldol reaction of a trifluoromethyl ketone precursor. |

| Metal Catalysis (Nickel) | Ni-based catalysts | Enables asymmetric reductive cross-coupling to form β-trifluoromethyl alcohols. organic-chemistry.org | Synthesis from an appropriate acyl chloride precursor. |

| Photoredox Catalysis | Copper Metallaphotoredox Systems | Activates alcohols for direct deoxygenative trifluoromethylation. nih.govacs.org | Could potentially be applied in novel synthetic routes starting from a different alcohol. |

Process Optimization and Scalability Considerations in Synthetic Route Development

The industrial viability of any synthetic route for producing this compound hinges on careful process optimization and demonstrated scalability. Key objectives include maximizing yield and selectivity, minimizing costs, and ensuring the process is robust and reproducible on a large scale.

A critical factor in optimization is the choice of catalyst and reaction conditions. For catalytic systems, reducing catalyst loading without compromising efficiency is a primary goal. For example, highly active potassium alkoxide catalysts have been shown to be effective for the trifluoromethylation of ketones at low loadings. organic-chemistry.org Optimization studies often involve screening various solvents, temperatures, and reaction times. In the synthesis of chiral tertiary trifluoromethyl carbinols, it was noted that while reactions proceeded, full conversion was not always achieved, and enantiomeric excess could decrease with extended reaction times, indicating the reversibility of the reaction and the need for precise control over its duration. nih.govacs.org

The scalability of a reaction is a major consideration. A synthetic method that works well on a laboratory scale may face significant challenges when scaled up. For instance, an organocatalytic approach for the synthesis of amides from aldehydes was successfully scaled up to produce 8.2 g of product with a high yield, demonstrating the robustness of the method for larger applications. acs.org Similarly, a metal-free reaction for constructing tetrahydropyran (B127337) derivatives has been noted for its scalability. wordpress.com Photocatalytic methods, once considered difficult to scale, are also proving to be viable. An organocatalyzed β-hydroxytrifluoromethylation of alkenes was shown to be scalable. organic-chemistry.org

Biocatalysis presents a highly attractive option for scalable and efficient synthesis. A study on the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, an alcohol with structural similarities to the target compound, achieved a significant increase in the substrate-to-catalyst ratio through a whole-cell biocatalyst system. nih.gov By optimizing the reaction environment, specifically by creating microaerobic conditions and using a natural deep-eutectic solvent (NADES), the researchers dramatically improved the catalytic efficiency and substrate load. nih.gov The yield for the bioreduction of the corresponding acetophenone (B1666503) reached over 90% with an enantiomeric excess greater than 99.9%. nih.gov Such strategies, which enhance catalyst performance and allow for higher substrate concentrations, are crucial for developing economically feasible large-scale processes.

| Optimization Parameter | Considerations | Example/Finding |

| Catalyst Loading | Minimizing the amount of expensive catalyst needed while maintaining high yield and selectivity. | Potassium alkoxide catalysts are effective at low loadings for trifluoromethylation. organic-chemistry.org |

| Reaction Conditions | Temperature, pressure, solvent, and reaction time must be fine-tuned for optimal performance. | In some organocatalytic aldol reactions, extended reaction times can lead to decreased enantiomeric excess due to reaction reversibility. nih.govacs.org |

| Substrate Concentration | Higher concentrations are economically favorable but can lead to side reactions or catalyst inhibition. | Using a deep-eutectic solvent system allowed for a 4.0-fold increase in substrate load in a whole-cell biocatalytic reduction. nih.gov |

| Scalability | Ensuring the reaction is safe, efficient, and reproducible on an industrial scale. | An organocatalytic synthesis was successfully scaled to the multi-gram level without significant loss in efficiency. acs.org |

| Downstream Processing | Ease of product isolation and purification. | The choice of solvent and catalyst can significantly impact the complexity and cost of purification. |

Green Chemistry Principles and Sustainable Synthetic Designs for Trifluoromethylated Alcohols

The integration of green chemistry principles into the synthesis of trifluoromethylated alcohols is an increasingly important area of research, driven by both environmental regulations and economic incentives. cicenergigune.com The goal is to develop synthetic routes that are safer, more energy-efficient, and generate less waste.

One of the core tenets of green chemistry is the use of catalysis over stoichiometric reagents. Catalytic methods, including organocatalysis, metal catalysis, and biocatalysis, reduce waste by being effective in small amounts and allowing for atom-economical reactions. wordpress.com Metal-free catalytic systems, such as those using organocatalysts, are particularly attractive as they avoid the use of potentially toxic and expensive heavy metals. wordpress.com

The development of catalyst-free reaction conditions represents a significant step towards sustainable synthesis. A method for synthesizing α-trifluoromethylated tertiary alcohols was developed that proceeds in high yields under mild, catalyst-free conditions, showcasing a highly efficient and green approach. nih.gov

Electrochemical methods offer another sustainable pathway. An oxidant-free electrochemical method has been developed for the trifluoromethylation of alkenes, using readily available materials in an undivided electrochemical cell. organic-chemistry.org Such methods reduce the need for chemical oxidants, which often generate stoichiometric amounts of waste.

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions (ambient temperature and pressure, neutral pH). cicenergigune.com The aforementioned synthesis of a fluorinated alcohol using a Candida tropicalis whole-cell catalyst in a deep-eutectic solvent system is a prime example of a sustainable process. nih.gov This approach not only avoids harsh reagents but also improves efficiency, making it an attractive green alternative. nih.gov

The choice of solvent is another critical factor. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or deep-eutectic solvents. cicenergigune.com The exploration of solvent-free conditions, where possible, is an ideal scenario. wordpress.com

| Green Chemistry Principle | Application in Trifluoromethyl Alcohol Synthesis | Reference |

| Catalysis | Use of organocatalysts, metal catalysts, and biocatalysts to improve efficiency and reduce waste compared to stoichiometric reagents. | wordpress.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Catalytic additions and cross-coupling reactions are often highly atom-economical. |

| Safer Solvents & Reagents | Avoiding toxic solvents and hazardous reagents; using water or deep-eutectic solvents. | A whole-cell biocatalysis was successfully performed in a natural deep-eutectic solvent (NADES). nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure; using methods like photocatalysis or biocatalysis. | Biocatalytic reductions often proceed at or near room temperature. nih.gov |

| Renewable Feedstocks | Using starting materials derived from renewable sources rather than petrochemicals. | Biocatalysis can utilize renewable resources. cicenergigune.com |

| Reduced Derivatives | Avoiding unnecessary protection/deprotection steps to reduce waste and improve efficiency. | Direct C-H functionalization or deoxygenative methods can simplify synthetic sequences. nih.gov |

| Catalyst-Free Conditions | Developing reactions that proceed efficiently without any catalyst, simplifying the process and purification. | A catalyst-free synthesis of α-trifluoromethylated tertiary alcohols has been reported. nih.gov |

| Electrosynthesis | Using electricity to drive reactions, reducing the need for chemical oxidants or reductants. | An oxidant-free electrochemical method for trifluoromethylation has been developed. organic-chemistry.org |

Elucidation and Control of Stereochemistry in 6,6,6 Trifluoro 3 Methylhexan 2 Ol

Advanced Methodologies for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule like 6,6,6-trifluoro-3-methylhexan-2-ol is a critical aspect of its chemical characterization. Several powerful spectroscopic and analytical techniques can be employed for this purpose.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comyoutube.com This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. For this compound, which lacks a strong chromophore near its chiral centers, direct analysis by electronic CD might be challenging. However, derivatization of the hydroxyl group with a chromophoric auxiliary could induce a measurable CD spectrum, which can then be used to deduce the absolute configuration of the adjacent stereocenter. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy, a related technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of chiral compounds.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational Circular Dichroism (VCD) is an extension of CD into the infrared region, measuring the differential absorption of circularly polarized light at the molecule's vibrational transitions. nih.govwikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. rsc.orgbruker.com For this compound, a VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to the vibrational modes of its different stereoisomers. By comparing the experimental VCD spectrum with quantum chemical calculations for the possible stereoisomers, the absolute configuration can be unambiguously assigned. core.ac.uk

Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA can provide detailed information about the stereochemistry and conformational flexibility of chiral molecules in solution.

X-ray Crystallographic Analysis of Chiral Derivatives for Stereochemical Proof

X-ray crystallography is considered the definitive method for determining the absolute structure of a molecule, providing precise information about the spatial arrangement of atoms in a crystal. researchgate.netmdpi.com For a non-crystalline compound like this compound, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral acid or an achiral heavy-atom-containing reagent. The resulting diastereomer or heavy-atom derivative is then crystallized, and its structure is determined by X-ray diffraction. The known configuration of the chiral auxiliary or the anomalous dispersion effect from the heavy atom allows for the unambiguous assignment of the absolute configuration of the original alcohol. researchgate.netcaltech.edu

Derivatization Methods (e.g., Mosher's Ester Analysis) for Stereochemical Correlation

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols. umn.edusigmaaldrich.comnih.govspringernature.com This technique involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in MTPA. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration of the alcohol can be deduced. stackexchange.com

For this compound, forming the (R)- and (S)-MTPA esters would allow for the determination of the absolute configuration at the C-2 carbinol center.

Quantitative Determination of Enantiomeric Excess and Diastereomeric Ratio

Once the absolute configurations of the stereoisomers of this compound are established, it is often necessary to determine the relative amounts of each stereoisomer in a sample. This is crucial in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying the stereoisomers of a chiral compound. chromatographyonline.comphenomenex.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of the analyte, leading to their separation. youtube.com

For the analysis of this compound, a volatile alcohol, chiral GC would be a suitable method. nih.gov The alcohol could be analyzed directly or after derivatization to improve its volatility and chromatographic behavior. A variety of chiral GC columns with different CSPs, such as cyclodextrin (B1172386) derivatives, are commercially available and could be screened for their ability to resolve the stereoisomers of this compound. gcms.czsigmaaldrich.com

Chiral HPLC can also be employed, particularly if the compound is derivatized with a UV-active group to facilitate detection. chromatographyonline.com The choice between HPLC and GC would depend on the specific properties of the stereoisomers and the available instrumentation.

Illustrative Data Table for Chiral GC Analysis:

The following table illustrates the type of data that would be obtained from a successful chiral GC separation of the stereoisomers of this compound. Please note that this data is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been reported in the literature.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R, 3R) | 10.2 | 45 |

| (2S, 3S) | 10.8 | 45 |

| (2R, 3S) | 11.5 | 5 |

| (2S, 3R) | 12.1 | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents

The determination of enantiomeric purity and the assignment of absolute configuration are paramount in stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful technique for this purpose. Chiral shift reagents are typically lanthanide-based complexes that can reversibly coordinate with the chiral substrate, in this case, the hydroxyl group of this compound. This interaction forms diastereomeric complexes that are transient and result in significant changes in the chemical shifts of the substrate's protons in the ¹H NMR spectrum.

The magnitude of these induced shifts is dependent on the spatial proximity of the protons to the paramagnetic lanthanide center in the diastereomeric complex. Consequently, enantiomers, which will form different diastereomeric complexes with the chiral shift reagent, will exhibit separate sets of signals in the NMR spectrum. The integration of these signals allows for the direct determination of the enantiomeric excess (e.e.).

While specific experimental data for this compound is not extensively reported in the public domain, the general principles of using chiral shift reagents can be outlined. Commonly used chiral shift reagents include derivatives of camphor, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) and Yb(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)). The choice of the lanthanide ion and the chiral ligand can influence the magnitude and direction of the induced shifts.

Hypothetical ¹H NMR Data Illustrating the Effect of a Chiral Shift Reagent on a Racemic Mixture of this compound

| Proton | Chemical Shift (δ) without CSR (ppm) | Hypothetical Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Hypothetical Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 |

| CH(OH) | 3.8 | 5.2 | 5.5 |

| CH(CH₃) | 1.9 | 2.5 | 2.8 |

| CH₃ (on C3) | 0.9 | 1.2 | 1.4 |

| CH₃ (on C2) | 1.2 | 1.6 | 1.8 |

Note: This data is hypothetical and for illustrative purposes only.

Stereochemical Stability, Epimerization Pathways, and Racemization Prevention

The stereochemical stability of this compound is a crucial consideration, particularly under various reaction and storage conditions. The two stereocenters at C2 and C3 can potentially undergo inversion, leading to epimerization (the inversion of one of several stereocenters) or racemization (the formation of an equal mixture of enantiomers).

Epimerization in alcohols can occur through mechanisms involving the temporary removal of the chiral center's integrity. For the hydroxyl-bearing carbon (C2), this could theoretically proceed via an oxidation-reduction sequence or through the formation of a carbocation intermediate under acidic conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of such intermediates.

Racemization involves the loss of stereochemical information at both stereocenters. This can be a more complex process and may occur under harsh conditions. For alcohols, racemization can be promoted by strong acids or bases. wikipedia.orgresearchgate.net For instance, acid-catalyzed racemization can proceed through dehydration to form an achiral alkene intermediate, followed by rehydration. researchgate.net Base-catalyzed racemization is less common for simple alcohols but can occur if a mechanism for deprotonation at the chiral center exists.

Preventing unwanted epimerization and racemization is critical for maintaining the stereochemical integrity of a sample. This can be achieved by:

Controlling pH: Avoiding strongly acidic or basic conditions can minimize the risk of carbocation formation or other intermediates that can lead to stereochemical scrambling. researchgate.net

Mild Reaction Conditions: Employing mild reagents and reaction conditions during synthesis and subsequent transformations is essential.

Appropriate Storage: Storing the compound in a neutral, aprotic solvent at low temperatures can help preserve its stereochemical purity over time.

Dynamic Stereochemistry and Conformational Interconversions

The single bonds within the this compound molecule allow for rotation, leading to a variety of possible three-dimensional arrangements or conformations. This dynamic stereochemistry is important as the population of different conformers can influence the molecule's reactivity and spectroscopic properties.

The molecule will exist as a population of interconverting conformers at room temperature. The relative energies of these conformers are influenced by various steric and electronic interactions, including:

Gauche interactions: Steric hindrance between adjacent bulky groups.

Dipole-dipole interactions: Interactions between the C-F and C-O bond dipoles.

Hydrogen bonding: Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group could potentially stabilize certain conformations.

Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformations of flexible molecules like this compound. Understanding the conformational landscape is crucial for rationalizing its chemical behavior and for designing molecules with specific desired properties.

Reactivity and Derivatization Chemistry of 6,6,6 Trifluoro 3 Methylhexan 2 Ol

Functional Group Transformations at the Secondary Alcohol Moiety

The secondary alcohol group in 6,6,6-Trifluoro-3-methylhexan-2-ol is a prime site for a variety of chemical transformations. The strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly influences the reactivity of this hydroxyl group and the adjacent stereocenter.

Stereoselective Esterification and Etherification Reactions

The formation of esters and ethers from this compound is a fundamental transformation. Achieving high stereoselectivity in these reactions is critical for applications where specific stereoisomers are required. While specific studies on this exact molecule are not abundant in publicly accessible literature, general principles of stereoselective synthesis of fluorinated alcohols provide a framework for understanding potential outcomes. For instance, enzyme-catalyzed esterifications are known to exhibit high enantioselectivity with various fluorinated secondary alcohols. The choice of enzyme, solvent, and acyl donor can be systematically varied to optimize the stereochemical outcome.

Similarly, stereoselective etherification can be approached through methods like the Williamson ether synthesis, where the stereocenter at the alcohol can be either retained or inverted depending on the reaction conditions and the choice of activating agent for the hydroxyl group.

Oxidation Reactions and Stereochemical Implications

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 6,6,6-trifluoro-3-methylhexan-2-one, is a key transformation. The electron-withdrawing trifluoromethyl group can make this oxidation more challenging compared to non-fluorinated analogues. However, various modern oxidation methods are effective for this purpose.

The stereochemical implications of this reaction are significant. If the starting alcohol is a single enantiomer, its oxidation leads to the loss of that stereocenter. Conversely, the stereoselective reduction of the resulting ketone can be a powerful strategy for accessing either enantiomer of the alcohol, depending on the chosen reducing agent and chiral catalyst. For example, the use of chiral borane (B79455) reagents or enzymatic reductions can provide high levels of enantioselectivity.

| Reagent/Catalyst System | Product | Stereochemical Outcome |

| Chromic Acid (H2CrO4) | 6,6,6-Trifluoro-3-methylhexan-2-one | Loss of stereochemistry |

| Pyridinium chlorochromate (PCC) | 6,6,6-Trifluoro-3-methylhexan-2-one | Loss of stereochemistry |

| (S)-CBS Reagent + BH3 | (R)-6,6,6-Trifluoro-3-methylhexan-2-ol | High enantioselectivity |

| (R)-CBS Reagent + BH3 | (S)-6,6,6-Trifluoro-3-methylhexan-2-ol | High enantioselectivity |

Nucleophilic Substitution Reactions with Retention or Inversion of Configuration

Nucleophilic substitution at the secondary alcohol center of this compound allows for the introduction of a wide range of functional groups. The stereochemical outcome of these reactions—retention or inversion of configuration—is highly dependent on the reaction mechanism.

Reactions proceeding through an SN2 mechanism, such as the Mitsunobu reaction or the use of Appel-type conditions, typically result in a complete inversion of stereochemistry at the carbon bearing the hydroxyl group. In contrast, reactions that proceed through an SN1 mechanism, which would involve the formation of a carbocation intermediate, would likely lead to a racemic mixture of products. The stability of the potential carbocation, influenced by the trifluoromethyl group, plays a crucial role in determining the reaction pathway.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, under specific and often harsh reaction conditions, it can undergo transformations. While direct C-F bond activation of a trifluoromethyl group is challenging, reactions involving radical intermediates or highly reactive organometallic species can lead to its modification. For aliphatic compounds like this compound, such transformations are rare and would require specialized reagents and conditions.

Regioselective and Diastereoselective Functionalization Strategies

The presence of multiple functional groups and stereocenters in derivatives of this compound necessitates the use of regioselective and diastereoselective functionalization strategies. For instance, in a diol derivative, selective protection of one hydroxyl group over another can be achieved by exploiting differences in their steric and electronic environments.

Furthermore, the existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters. The interplay between the trifluoromethyl group and the methyl group can create a specific conformational bias that influences the approach of reagents.

Investigation of Reaction Mechanisms and Transition State Structures

A thorough understanding of the reaction mechanisms and transition state structures involved in the transformations of this compound is crucial for the rational design of new synthetic methods. Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the energies of different reaction pathways and the geometries of transition states.

For example, DFT calculations can help to elucidate the factors that govern the stereoselectivity of esterification and etherification reactions. By modeling the transition states for the reaction of different enantiomers of the alcohol with a chiral reagent, the origins of the observed stereoselectivity can be understood. Similarly, the mechanisms of oxidation and nucleophilic substitution reactions can be investigated to predict and explain the stereochemical outcomes.

Photochemical and Electrochemical Reactivity of Trifluoromethylated Alcohols

The introduction of a trifluoromethyl group significantly influences the chemical behavior of alcohol, and this is particularly evident in their photochemical and electrochemical reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous secondary trifluoromethylated alcohols provides a strong indication of its expected chemical transformations under photochemical and electrochemical conditions. These reactions often involve the generation of radical species and are of significant interest for the synthesis of complex fluorinated molecules.

The primary photochemical and electrochemical reactions involving trifluoromethylated alcohols, such as this compound, include oxidation to ketones, intramolecular cyclization reactions, and deoxytrifluoromethylation.

Electrochemical Oxidation:

The electrochemical oxidation of secondary trifluoromethylated alcohols to their corresponding trifluoromethyl ketones is a well-established transformation. bohrium.comthieme.de This method is considered a green and practical alternative to traditional oxidation protocols that often require harsh reagents. bohrium.comthieme.de The process typically involves the use of a nitroxide catalyst, such as 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), and a terminal oxidant like potassium persulfate. bohrium.com The reaction proceeds through the generation of a sulfate (B86663) radical anion, which oxidizes the nitroxide catalyst to an oxoammonium cation. This cation then facilitates the oxidation of the alcohol to the ketone. bohrium.com

A study on the oxidation of various α-trifluoromethyl alcohols demonstrated that aromatic, heteroaromatic, and conjugated substrates could be efficiently converted to the corresponding trifluoromethyl ketones in good to excellent yields. bohrium.com However, aliphatic α-trifluoromethyl alcohols were found to be more resistant to these conditions. bohrium.com

Electrochemical Intramolecular Oxytrifluoromethylation:

Electrochemical methods can also be employed to achieve intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, leading to the synthesis of functionalized morpholines containing a trifluoromethyl group. nih.gov This reaction utilizes the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) as a cost-effective and easy-to-handle source of the trifluoromethyl radical. nih.govyoutube.com The reaction is carried out under constant current electrolysis in an undivided cell, providing a straightforward route to variously substituted 2-(2,2,2-trifluoroethyl)morpholines. nih.gov This type of reaction highlights the potential for creating complex heterocyclic structures from trifluoromethylated alcohol precursors.

Another related process involves the electrochemical trifluoromethylation/semipinacol rearrangement of alkenyl alcohols. nih.gov This environmentally benign approach also uses the Langlois reagent as the trifluoromethyl radical precursor and electrons as the oxidant to produce β-trifluoromethylated ketone derivatives. nih.gov

Photochemical Deoxytrifluoromethylation:

Metallaphotoredox catalysis offers a pathway for the direct deoxytrifluoromethylation of alcohols. This reaction involves the in situ activation of the alcohol with a benzoxazolium salt to form an N-heterocyclic carbene (NHC)–alcohol adduct. nih.gov Under irradiation with blue light and in the presence of a photocatalyst and a copper catalyst, this adduct reacts with a trifluoromethyl source to yield the trifluoromethylated product. nih.gov This method has been successfully applied to a range of alcohols, including acyclic secondary phenyl butanol, demonstrating its utility in C(sp3)–CF3 bond formation. nih.gov

The enantioselective α-trifluoromethylation of aldehydes, which are then reduced to β-trifluoromethyl alcohols, can be achieved through photoredox organocatalysis. nih.gov This process merges photoredox and organocatalytic cycles to generate a trifluoromethyl radical that adds to an enamine intermediate. nih.gov

Remote C–H Bond Activation:

A more complex transformation involves the phosphine-catalyzed remote α-C–H bond activation of alcohols, which is initiated by the radical trifluoromethylation of an alkene within the same molecule. rsc.org This cascade reaction allows for the functionalization of a remote C(sp3)–H bond, leading to the formation of chiral CF3-containing homoallylic alcohols. rsc.org

Table of Reaction Conditions for Trifluoromethylated Alcohols

| Reaction Type | Catalyst/Reagent | Conditions | Product Type |

| Electrochemical Oxidation | 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), K2S2O8 | Acetonitrile, 50 °C | Trifluoromethyl ketone |

| Electrochemical Intramolecular Oxytrifluoromethylation | Langlois reagent (CF3SO2Na) | Constant current electrolysis | CF3-containing morpholines |

| Photochemical Deoxytrifluoromethylation | Ir(dF(OMe)ppy)2(5,5′(CF3)-bpy)PF6, Cu(terpy)Cl2, dMesSCF3 | Blue light irradiation | Trifluoromethylated alkane |

| Remote C–H Bond Activation | Phosphine (B1218219) catalyst, Togni's reagent | Radical initiation | Chiral CF3-containing homoallylic alcohol |

Advanced Spectroscopic and Spectrometric Characterization for Conformational and Configurational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Elucidation

For a molecule with multiple stereocenters like 6,6,6-Trifluoro-3-methylhexan-2-ol, multi-dimensional NMR spectroscopy would be indispensable for unambiguous structural and stereochemical assignment. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate proton signals with their directly attached and long-range coupled ¹³C and ¹⁹F nuclei, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be critical for determining the relative stereochemistry by identifying protons that are close in space.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of Derivatives

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, confirming the elemental composition (C₇H₁₃F₃O). Analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would yield structural information. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), or cleavage adjacent to the hydroxyl group or the trifluoromethyl group. Derivatization of the alcohol, for instance by silylation, would yield a more volatile compound with characteristic fragmentation that could further aid structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching of the alcohol group (typically around 3200-3600 cm⁻¹) and strong absorptions in the 1100-1350 cm⁻¹ region corresponding to C-F stretching modes. Raman spectroscopy would be particularly useful for observing symmetric vibrations with weak or absent IR signals. Comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) could provide insights into the stable conformers of the molecule.

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination (if applicable)

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would offer the most definitive structural evidence. This technique would provide precise bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's three-dimensional structure and the relative configuration of its stereocenters. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Application of Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques such as in situ IR or NMR could be employed to monitor the progress of reactions involving this compound in real-time. For example, during its synthesis or subsequent derivatization, the disappearance of reactant signals and the appearance of product signals could be tracked. This data would enable the calculation of reaction rates and the optimization of reaction conditions, potentially providing mechanistic insights without the need for isolating intermediates.

Computational and Theoretical Investigations of 6,6,6 Trifluoro 3 Methylhexan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6,6,6-Trifluoro-3-methylhexan-2-ol, these calculations would provide insights into its electronic nature, the stability of its different forms, and its likely chemical behavior.

Density Functional Theory (DFT) and Ab Initio MethodsDensity Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. A theoretical study of this compound would typically employ these methods to calculate various properties.

A hypothetical DFT study, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), could be used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Such a study would also yield key electronic properties.

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Molecular mechanics and molecular dynamics simulations are the preferred tools for exploring this conformational landscape.

A molecular dynamics simulation would model the movement of the atoms of one or more molecules over time, providing a detailed picture of how the molecule flexes and interacts with its neighbors. This would be particularly insightful for understanding its behavior in a condensed phase, such as a liquid. The simulation would also reveal the nature and strength of intermolecular hydrogen bonding involving the hydroxyl group.

Prediction of Spectroscopic Parameters (e.g., NMR, CD, VCD) for Absolute Configuration Assignment

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and, for chiral molecules, its absolute configuration. This compound has two stereocenters (at carbons 2 and 3), meaning it can exist as four different stereoisomers.

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach would be crucial. Comparing the calculated shifts for each of the four possible stereoisomers with an experimental spectrum could allow for the assignment of the correct relative and absolute stereochemistry. Similar calculations for Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would provide further confirmation of the absolute configuration.

Computational Modeling of Reaction Mechanisms, Transition States, and Selectivity

Understanding how this compound is formed or how it reacts can be achieved through computational modeling of reaction mechanisms. For example, the synthesis of this alcohol likely involves the addition of a nucleophile to a trifluoromethyl ketone.

Computational chemists would model the potential energy surface of such a reaction. This involves locating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated activation energies for different reaction pathways would help to explain the observed selectivity of the reaction.

Solvation Effects and Computational Studies in Different Media

The properties and reactivity of a molecule can be significantly influenced by the solvent it is dissolved in. Computational solvation models are used to account for these effects.

For this compound, one could use implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the bulk effect of a solvent. Alternatively, explicit solvation models, where individual solvent molecules are included in the calculation, could be used for a more detailed picture, particularly for understanding specific interactions like hydrogen bonding with solvent molecules. These studies would be essential for accurately predicting properties and reaction outcomes in solution.

Future Directions and Emerging Research Frontiers for Trifluoromethylated Alcohols

Development of Novel and Sustainable Synthetic Methodologies for 6,6,6-Trifluoro-3-methylhexan-2-ol

The synthesis of trifluoromethylated alcohols, including this compound, presents unique challenges that necessitate the development of innovative and environmentally benign synthetic methods. Traditional approaches often rely on stoichiometric and expensive trifluoromethylating agents. Current research is focused on catalytic and more sustainable alternatives.

One promising avenue is the use of fluoroform, a readily available and inexpensive greenhouse gas, as a trifluoromethyl source. A micro-flow nucleophilic trifluoromethylation of carbonyl compounds using gaseous fluoroform has been developed, offering a rapid and efficient route to trifluoromethylated alcohols. nih.gov This method could potentially be adapted for the synthesis of this compound from the corresponding ketone, 6,6,6-trifluoro-3-methylhexan-2-one.

Another area of intense research is the development of catalytic asymmetric methods to produce enantiomerically pure trifluoromethylated alcohols. The synthesis of chiral fluorinated alcohols from α-bromoarylketones and fluoroalcohols has been demonstrated through a one-pot sequential substitution and asymmetric transfer hydrogenation using a chiral Ru catalyst. researchgate.net Adapting such a strategy to aliphatic substrates could provide a pathway to specific stereoisomers of this compound.

Furthermore, green and scalable biocatalytic systems are gaining attention. Alcohol dehydrogenases have been successfully employed for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols. nih.gov The exploration of novel enzymes with activity towards trifluoromethylated ketones could offer a highly selective and sustainable route to chiral this compound.

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Alcohols

| Methodology | Trifluoromethyl Source | Catalyst/Reagent | Advantages | Potential for this compound |

| Micro-flow Fluoroform | Fluoroform (HCF3) | t-BuOK | Atom-economical, rapid, uses inexpensive CF3 source. nih.gov | High, requires the corresponding ketone precursor. |

| Asymmetric Transfer Hydrogenation | N/A (reduction step) | Chiral Ru catalyst | High enantioselectivity for chiral alcohols. researchgate.net | Moderate, needs adaptation for aliphatic substrates. |

| Biocatalysis | N/A (reduction step) | Alcohol Dehydrogenase | High enantioselectivity, green and sustainable. nih.gov | High, dependent on finding a suitable enzyme. |

| Ruppert-Prakash Reagent | TMSCF3 | CsF | Well-established, reliable for many substrates. mdpi.com | High, but less atom-economical and more expensive. |

Exploration of Unprecedented Reactivity Profiles and Novel Transformations

The unique electronic properties conferred by the trifluoromethyl group can lead to unprecedented reactivity in molecules like this compound. The strong electron-withdrawing nature of the CF3 group significantly impacts the reactivity of the adjacent hydroxyl group and the rest of the carbon skeleton.

For instance, the oxidation of the secondary alcohol in this compound to the corresponding ketone, 6,6,6-trifluoro-3-methylhexan-2-one, is a fundamental transformation. While standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide are generally effective, the presence of the trifluoromethyl group might necessitate modified reaction conditions. smolecule.com The electron-withdrawing effect of the CF3 group could make the alcohol less susceptible to oxidation compared to its non-fluorinated analog. chemguide.co.uk

Furthermore, nucleophilic substitution reactions at the hydroxyl group are of great interest for introducing other functional groups. smolecule.com The activation of the hydroxyl group, for example, through conversion to a sulfonate ester, followed by displacement with a nucleophile, could be a versatile strategy. However, the trifluoromethyl group may influence the stability of carbocationic intermediates, potentially favoring or disfavoring certain reaction pathways.

Recent advancements in deoxygenative trifluoromethylation of alcohols offer another exciting frontier. princeton.eduacs.orgnih.gov While this methodology is typically applied to introduce a CF3 group, exploring the reverse reaction or other transformations of the C-CF3 bond in compounds like this compound could unveil novel synthetic possibilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of trifluoromethylated compounds, including improved safety, scalability, and reaction control. The integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of novel fluorinated molecules.

Continuous-flow processes have been successfully developed for the α-trifluoromethylation of ketones, which are precursors to trifluoromethylated alcohols. acs.orgnih.gov These methods often utilize in-situ generation of reactive intermediates and photoredox catalysis, allowing for rapid and efficient transformations under mild conditions. acs.org Such a two-step continuous-flow procedure, involving the formation of a silyl (B83357) enol ether followed by trifluoromethylation, could be a powerful tool for the synthesis of the ketone precursor to this compound. nih.gov

Automated flow chemistry systems are particularly well-suited for the generation of compound libraries for high-throughput screening. acs.org By systematically varying reaction parameters such as temperature, pressure, and reagent concentrations, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This approach would be invaluable for exploring the structure-activity relationships of this class of compounds.

Advances in Spectroscopic Techniques for Real-Time and High-Throughput Characterization

The detailed characterization of trifluoromethylated alcohols and their reactions requires advanced spectroscopic techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion.

For this compound, 19F NMR would provide a clear singlet for the trifluoromethyl group, and its chemical shift would be sensitive to the electronic environment, allowing for the monitoring of reactions at the hydroxyl group or other parts of the molecule. mdpi.com Coupling constants between fluorine and neighboring protons (H-F coupling) in high-resolution 1H NMR spectra can also provide valuable structural information.

Real-time monitoring of reactions using in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) or process NMR, integrated into flow reactors can provide detailed kinetic data and mechanistic insights into the formation of this compound. This information is crucial for optimizing reaction conditions and ensuring process safety.

For the analysis of chiral trifluoromethylated alcohols, chiral High-Performance Liquid Chromatography (HPLC) is an essential technique. nih.gov The development of new chiral stationary phases specifically designed for the separation of fluorinated compounds will be crucial for the accurate determination of enantiomeric excess in asymmetric syntheses of this compound.

Table 2: Spectroscopic and Chromatographic Techniques for the Analysis of this compound

| Technique | Information Provided | Relevance to this compound |

| 19F NMR | Presence, chemical environment, and coupling of the CF3 group. | Unambiguous identification and reaction monitoring. mdpi.com |

| 1H NMR | Proton environment and H-F coupling constants. | Detailed structural elucidation. |

| 13C NMR | Carbon skeleton and C-F coupling constants. | Structural confirmation. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirmation of molecular formula and structure. |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess. | Crucial for asymmetric synthesis and biological studies. nih.gov |

| In-situ IR/NMR | Real-time reaction monitoring, kinetic data. | Process optimization and mechanistic studies. |

Computational Design and Rational Synthesis of Next-Generation Fluorinated Molecules

Computational chemistry plays an increasingly important role in the design and rational synthesis of new molecules. Density Functional Theory (DFT) calculations can be used to predict the properties of trifluoromethylated alcohols, such as their reactivity, spectroscopic signatures, and interaction with biological targets.

For this compound, DFT calculations could be employed to:

Predict its 19F and 13C NMR chemical shifts to aid in its identification and characterization.

Model its conformational preferences and how they are influenced by the trifluoromethyl group.

Investigate the transition states of potential reactions to understand its reactivity and guide the development of new synthetic methods.

Simulate its binding to target enzymes or receptors to predict its potential biological activity.

By combining computational design with automated synthesis platforms, it is possible to create a closed-loop system for the rapid discovery of next-generation fluorinated molecules with optimized properties. This approach, often referred to as "in-silico to in-vivo," has the potential to dramatically accelerate the development of new drugs and materials based on trifluoromethylated scaffolds. The insights gained from computational studies on this compound could inform the design of more complex and potent fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.